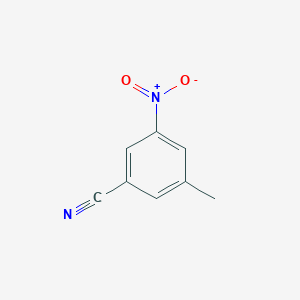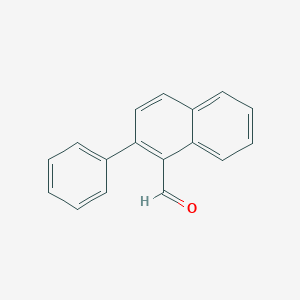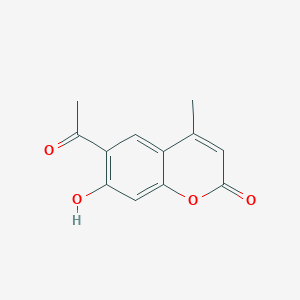
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one”, also known as esculetin, is a natural coumarin compound found in various plant species . It has been studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties .
Synthesis Analysis
The starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one was prepared by 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate in the presence of sulfuric acid via Pechmann reaction .
Molecular Structure Analysis
The molecular formula of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is C12H10O4 . The InChI code is 1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3 .
Chemical Reactions Analysis
The synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one involves a Pechmann reaction, which is a type of condensation reaction .
Physical And Chemical Properties Analysis
The CAS Number of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is 16555-98-9 . The molecular weight is 218.21 . The InChI key is AYAFDQIOLUUJHW-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one”, focusing on unique applications:
Inhibitor for Enzymes
This compound is used as an inhibitor for various enzymes such as protein tyrosine phosphatase 1B, acetylcholinesterase, and monoamine oxidase , which are important targets in the treatment of diseases like diabetes, Alzheimer’s, and depression .
Antimicrobial Activity
It has shown high antimicrobial activity against pathogens like Staphylococcus pneumoniae and has been tested against other bacteria such as Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus , and Salmonella panama .
Antifungal Activity
The compound has also been screened for antifungal activity using potato-dextrose agar medium against fungi like Aspergillus niger, Penicillium chrysogenium, Fusarium moneliform , and Aspergillus Flavus .
Synthesis Methods Research
Research has been conducted on the synthesis methods of coumarin systems, including this compound, to investigate their biological properties and potential applications .
Serotonin Receptor Affinity
New derivatives of this compound containing a piperazine group have been designed and synthesized to study their affinity for serotonin receptors, specifically 5-HT 1A and 5-HT 2A , which are relevant in neurological disorders .
Electrochemical Synthesis
There is research on one-pot synthesis methods involving this compound using electrochemical techniques, which could offer more efficient production methods for pharmaceuticals and other chemical products .
Mécanisme D'action
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures, depending on their specific structural features .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and disruption of cellular structures . The specific interactions depend on the structural features of the coumarin derivative and the nature of the target.
Biochemical Pathways
Coumarin derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, cancer, and microbial infections . The specific pathways affected depend on the structural features of the coumarin derivative and the nature of the target.
Pharmacokinetics
The pharmacokinetic properties of coumarin derivatives can vary widely depending on their specific structural features .
Result of Action
Coumarin derivatives have been found to exert a variety of effects at the molecular and cellular levels, including anti-inflammatory, anticoagulant, anticancer, and antimicrobial effects . The specific effects depend on the structural features of the coumarin derivative and the nature of the target.
Action Environment
The action of coumarin derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other substances .
Orientations Futures
Coumarins, including 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, have valuable biological and pharmaceutical properties. The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Future research may focus on exploring more biological properties and potential applications of this compound.
Propriétés
IUPAC Name |
6-acetyl-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAFDQIOLUUJHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421600 |
Source


|
| Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16555-98-9 |
Source


|
| Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

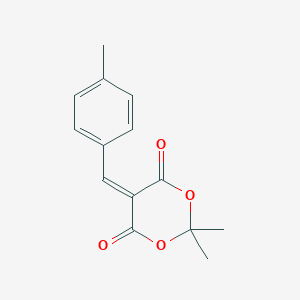
![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)
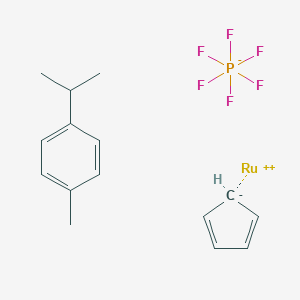
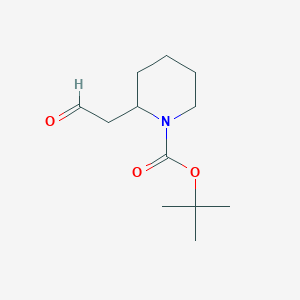
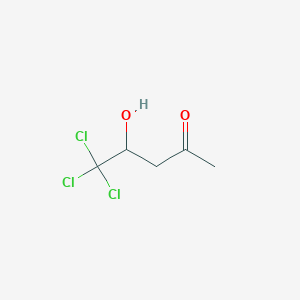

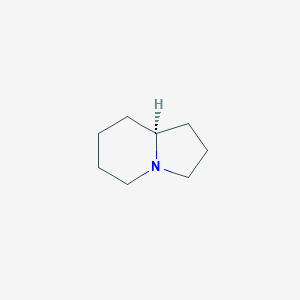
![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)
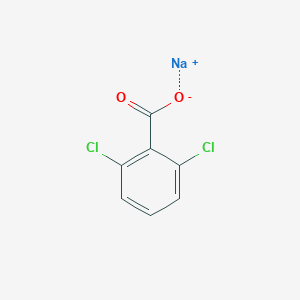
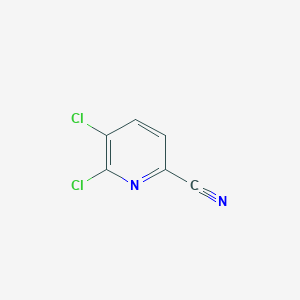
![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)
